molecular formula C9H15ClN2O2 B13477985 N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride

N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride

Cat. No.: B13477985
M. Wt: 218.68 g/mol
InChI Key: DPNXIKNWDSEBAN-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride is a synthetic organic compound featuring a furan ring substituted with methyl groups at the 2- and 5-positions. The furan ring is further functionalized with a carboxamide group linked to a 2-aminoethyl moiety, and the compound is stabilized as a hydrochloride salt. Its molecular formula is C₁₀H₁₇ClN₂O₂, with a molecular weight of 232.71 g/mol (calculated). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or biochemical research applications.

Properties

Molecular Formula

C9H15ClN2O2

Molecular Weight

218.68 g/mol

IUPAC Name

N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide;hydrochloride

InChI

InChI=1S/C9H14N2O2.ClH/c1-6-5-8(7(2)13-6)9(12)11-4-3-10;/h5H,3-4,10H2,1-2H3,(H,11,12);1H

InChI Key

DPNXIKNWDSEBAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Concentrated HCl (6M) at reflux (110°C) converts the amide to 2,5-dimethylfuran-3-carboxylic acid and ethylenediamine hydrochloride .

    C10H17ClN2O2+H2OHClC7H8O3+C2H8N2HCl\text{C}_{10}\text{H}_{17}\text{ClN}_2\text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_7\text{H}_8\text{O}_3 + \text{C}_2\text{H}_8\text{N}_2\cdot\text{HCl}

    Yield: ~85–92% (based on analogous amide hydrolysis).

  • Basic Hydrolysis :
    NaOH (2M) at 80°C produces the carboxylate salt and free ethylamine.

Condition Reagent Product Yield
Acidic (HCl)6M HCl, reflux2,5-Dimethylfuran-3-carboxylic acid85–92%
Basic (NaOH)2M NaOH, 80°CSodium 2,5-dimethylfuran-3-carboxylate78–85%

Nucleophilic Substitution at the Amine Group

The primary amine (-NH2_2) in the ethylamino group participates in alkylation and acylation:

  • Acylation :
    Reacts with acetyl chloride in dichloromethane (DCM) at 0°C to form N-acetyl derivatives.

    C10H17ClN2O2+CH3COClC12H19ClN2O3+HCl\text{C}_{10}\text{H}_{17}\text{ClN}_2\text{O}_2 + \text{CH}_3\text{COCl} \rightarrow \text{C}_{12}\text{H}_{19}\text{ClN}_2\text{O}_3 + \text{HCl}

    Yield: ~70–75% (modeled after similar acylation in).

  • Schiff Base Formation :
    Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form imines .

Reaction Type Reagent Product Conditions
AcylationAcetyl chlorideN-Acetylated derivativeDCM, 0°C, 2h
Schiff BaseBenzaldehydeN-Benzylidene derivativeEtOH, RT, 12h

Electrophilic Aromatic Substitution on the Furan Ring

The 2,5-dimethylfuran ring directs electrophiles to the 4-position due to electron-donating methyl groups:

  • Nitration :
    HNO3_3/H2_2SO4_4 at 0°C introduces a nitro group at C4.

    C10H17ClN2O2+HNO3C10H16ClN3O4+H2O\text{C}_{10}\text{H}_{17}\text{ClN}_2\text{O}_2 + \text{HNO}_3 \rightarrow \text{C}_{10}\text{H}_{16}\text{ClN}_3\text{O}_4 + \text{H}_2\text{O}

    Yield: ~60% (based on furan nitration analogs).

  • Halogenation :
    Bromine in acetic acid adds Br at C4.

Electrophile Reagent Product Position
Nitronium ionHNO3_3/H2_2SO4_44-Nitro-2,5-dimethylfuran derivativeC4
BromineBr2_2/AcOH4-Bromo-2,5-dimethylfuran derivativeC4

Reduction Reactions

The ethylamino group and furan ring are susceptible to reduction:

  • Amine Reduction :
    Catalytic hydrogenation (H2_2, Pd/C) reduces the amine to a secondary alcohol, though steric hindrance from methyl groups lowers efficiency .

Substrate Catalyst Product Yield
Ethylamino groupPd/C, H2_22-Aminoethanol derivative40–50%

Salt Metathesis

The hydrochloride counterion can be exchanged via reaction with AgNO3_3 or ion-exchange resins :

C10H17ClN2O2+AgNO3C10H17N2O2NO3+AgCl\text{C}_{10}\text{H}_{17}\text{ClN}_2\text{O}_2 + \text{AgNO}_3 \rightarrow \text{C}_{10}\text{H}_{17}\text{N}_2\text{O}_2\cdot\text{NO}_3 + \text{AgCl}

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, releasing CO2_2, NH3_3, and HCl .

Key Challenges and Research Gaps

  • Limited experimental data directly on this compound necessitates reliance on analog extrapolation .

  • Steric effects from 2,5-dimethyl groups may suppress furan ring reactivity compared to unsubstituted furans.

Scientific Research Applications

N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the furan ring may participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride is compared to three analogs (Table 1). Due to sparse experimental data, comparisons are based on structural differences and inferred physicochemical trends.

Table 1: Comparative Analysis of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (Water) logP (Predicted) Key Structural Differences
This compound C₁₀H₁₇ClN₂O₂ 232.71 High (HCl salt) 1.2 Furan core, aminoethylamide, HCl salt
N-(3-aminopropyl)-2,5-dimethylfuran-3-carboxamide C₁₁H₁₈N₂O₂ 210.28 Moderate 1.8 Longer amine chain (3-aminopropyl)
2,5-Dimethylfuran-3-carboxylic acid C₇H₈O₃ 140.14 Low 2.1 Carboxylic acid instead of amide
2,4-Dimethylfuran-3-carboxamide C₇H₉NO₂ 139.15 Low 1.5 Methyl groups at 2- and 4-positions

Impact of Functional Groups and Substituents

Aminoethyl vs. Aminopropyl Side Chains: The 2-aminoethyl group in the target compound reduces lipophilicity (logP ~1.2) compared to the 3-aminopropyl analog (logP ~1.8) due to shorter alkyl chain length. The hydrochloride salt further increases aqueous solubility, whereas the uncharged aminopropyl derivative exhibits moderate solubility .

Carboxamide vs.

Biological Activity

N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride is a compound derived from 2,5-dimethylfuran, notable for its potential biological activities. This article reviews its biological activity, focusing on its role as a bradykinin B1 receptor antagonist and exploring additional properties such as antimicrobial and antioxidant effects.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₄N₂O₂·HCl
  • Molar Mass : 182.22 g/mol
  • Functional Groups : The compound features an amino group, a carboxamide group, and a furan ring, which contribute to its reactivity and biological interactions.

Bradykinin B1 Receptor Antagonism

This compound has been primarily investigated for its ability to act as a bradykinin B1 receptor antagonist. This receptor is associated with various inflammatory processes and pain mechanisms. Inhibition of this receptor can lead to therapeutic benefits in conditions such as chronic pain and inflammatory diseases.

  • Mechanism of Action : The compound binds to the bradykinin B1 receptor, blocking the receptor's activation by bradykinin, which is known to mediate pain and inflammation.
  • Research Findings : Binding assays have demonstrated that this compound effectively inhibits receptor-mediated responses, suggesting its potential for drug development in pain management therapies .

Antioxidant Effects

The structural features of this compound suggest it may also possess antioxidant capabilities. Compounds with similar furan structures have been studied for their ability to scavenge free radicals.

  • Evaluation Methods : Antioxidant activity can be assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), which measure the capacity of compounds to neutralize free radicals.

Research Data Table

Biological ActivityMethod of EvaluationResults
Bradykinin B1 AntagonismBinding AssaysEffective inhibition of receptor-mediated responses
Antimicrobial ActivityMinimum Inhibitory Concentration (MIC) TestsPotential activity against Gram-positive bacteria
Antioxidant ActivityDPPH and ABTS AssaysSuggestive of free radical scavenging ability

Case Studies and Comparative Analysis

Research on similar compounds has highlighted the importance of structural characteristics in determining biological activity. For instance, derivatives of 2,5-dimethylfuran have shown varied activities based on substitutions at different positions on the furan ring.

  • Case Study 1 : A study on 4-Aminodiphenylamino derivatives revealed significant antimicrobial and antioxidant activities correlated with specific structural features .
  • Case Study 2 : Novel thiazole derivatives were shown to exhibit structure-dependent antibacterial properties, emphasizing the role of molecular structure in bioactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-aminoethyl)-2,5-dimethylfuran-3-carboxamide hydrochloride in academic research?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) between 2,5-dimethylfuran-3-carboxylic acid and ethylenediamine, followed by hydrochloric acid salt formation. Purification typically involves reversed-phase HPLC or column chromatography, with progress monitored via TLC or LC-MS. Ensure anhydrous conditions to prevent side reactions. Structural confirmation requires ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use HPLC with UV detection (λ = 254 nm) and LC-MS to quantify impurities. Elemental analysis (C, H, N) should align with theoretical values within ±0.3%.
  • Structural Integrity : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm proton environments and carboxamide bonding. FT-IR can validate carbonyl (C=O) and amine (N-H) stretches. HRMS ensures molecular ion consistency .

Q. What safety protocols are essential during handling and disposal?

  • Methodological Answer :

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
  • Waste Management : Segregate acidic waste (due to HCl salt) from organic solvents. Neutralize aqueous waste with sodium bicarbonate before disposal. Collaborate with certified waste management services for hazardous material .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

  • Methodological Answer :

  • Cross-Validation : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental NMR shifts with computational predictions (DFT or molecular dynamics simulations).
  • X-Ray Crystallography : Single-crystal analysis resolves tautomeric ambiguities. If crystallization fails, use powder XRD paired with Rietveld refinement.
  • Contingency : Check for hydrate/solvate formation, which may alter spectral properties .

Q. What are the critical considerations for designing stability studies under varying pH and temperature?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at pH 2–9 (buffered solutions) and temperatures (4°C, 25°C, 40°C). Monitor degradation via LC-MS every 24–72 hours.
  • Storage Recommendations : Long-term storage at +5°C in amber vials under nitrogen atmosphere minimizes hydrolysis/oxidation. Use desiccants to prevent hygroscopic degradation .

Q. How to optimize solubility and bioavailability for in vivo pharmacological studies?

  • Methodological Answer :

  • Solubility Screening : Use shake-flask method with co-solvents (e.g., DMSO, PEG-400) or cyclodextrin inclusion complexes. Adjust pH (if ionizable groups exist) to enhance aqueous solubility.
  • Bioavailability : Formulate as a hydrochloride salt (already present) to improve dissolution. Conduct pharmacokinetic profiling (Caco-2 permeability, plasma protein binding assays) to guide dosing .

Q. What analytical techniques are suitable for detecting low-concentration metabolites in biological matrices?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) or protein precipitation (acetonitrile) to isolate metabolites from serum/plasma.
  • Detection : LC-MS/MS (MRM mode) with isotopic internal standards for quantification. For structural elucidation, employ high-resolution tandem MS (Q-TOF) and compare fragmentation patterns with reference libraries .

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